molecular formula C8H6ClN3S B1321562 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No. B1321562
CAS RN: 352328-41-7
M. Wt: 211.67 g/mol
InChI Key: UNAVSLNMFZKAMD-UHFFFAOYSA-N
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Description

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 352328-41-7 and a molecular weight of 211.67 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has been particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .


Synthesis Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones, which include 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized using various methods . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones start from either a preformed pyrimidine ring or a pyridine ring . In one study, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .


Molecular Structure Analysis

The molecular weight of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is 211.67 . The structure of this compound is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s . This is probably due to their resemblance with DNA bases .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine serves as a privileged scaffold in medicinal chemistry. Its structure is similar to nitrogen bases found in DNA and RNA, making it a valuable ligand for various receptors . It has been used in the synthesis of compounds with potential anticancer properties, particularly as kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies, aiming to disrupt aberrant signaling pathways that lead to tumor growth.

Agriculture

In the agricultural sector, this compound has been explored for its herbicidal activity . It’s designed from structures known to inhibit Protoporphyrinogen IX oxidase (PPO), an enzyme essential for chlorophyll synthesis . By inhibiting this pathway, the compound can effectively control weed growth, offering a potential solution for crop protection.

Environmental Studies

Environmental studies have utilized 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine to understand its bioaccumulation and toxicity profiles. Its lipophilic nature allows it to diffuse easily into cells, which is significant in assessing its environmental impact and behavior .

Biochemistry

In biochemistry, the compound’s kinase inhibitory activity is of interest. Kinases are enzymes that play a pivotal role in cell signaling, and their malfunction can lead to diseases. By studying the biochemical pathways affected by this compound, researchers can develop new therapeutic strategies .

Material Science

The compound’s unique structure and reactivity make it a valuable intermediate in material science. It can be used to synthesize complex organic compounds, which are then employed in creating new materials with specific desired properties .

Industrial Applications

Industrially, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is used as a pharmaceutical intermediate . Its versatility in chemical reactions makes it a key component in the synthesis of various pharmaceuticals, particularly those targeting disease treatment through kinase inhibition .

Future Directions

Pyrido[2,3-d]pyrimidines, including 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . They have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Further modifications of these compounds may lead to the discovery of promising inhibitors with favorable drug-like properties for use in the treatment of patients with KRAS mutations .

properties

IUPAC Name

7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAVSLNMFZKAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CC(=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Synthesis routes and methods I

Procedure details

A suspension of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (297 mg, 1.54 mmol) in POCl3 (6 mL) was stirred under argon at 80° C. for 16 hours. The solution was cooled, and the resulting precipitate was filtered and washed with EtOAc to afford the title compound (43 mg, 13%). The filtrate was diluted with EtOAc, washed with NaHCO3 and dried with Na2SO4. After removal of the solvent, a second crop was obtained (154 mg, 48%).
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
13%

Synthesis routes and methods II

Procedure details

A suspension of 1.0 g (5.2 mmol) of 2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one (Example 5) in 10 mL of phosphorus oxychloride is heated under reflux for 1 hour. The resulting solution is cooled and concentrated to give a solid, which is triturated with cold water and filtered to give 1.05 g of crude product. Recrystallization from acetonitrile lives 0.76 g (69%) of the product, mp 201-203° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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